Odoratin
Overview
Description
Odoratin is a pseudoguaianolide compound isolated from the plant Hymenoxis odorata DC. It is a sesquiterpene lactone with a molecular formula of C15H22O4. The compound is known for its bitter taste, which is characteristic of many sesquiterpene lactones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Odoratin can be synthesized through various methods. One efficient method involves the Suzuki coupling reaction. This process includes site-selective bromination followed by coupling with aryl or alkyl groups . The key steps in the synthesis are:
Bromination Reaction: This step involves the selective bromination of the compound at specific positions.
Suzuki Coupling Reaction: The brominated compound is then coupled with boronic acids or esters to introduce various substituents.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Hymenoxis odorata DC. The plant material is subjected to ethanol extraction, followed by chromatographic separation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Odoratin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Halogenated derivatives and other substituted forms.
Scientific Research Applications
Odoratin has several scientific research applications, including:
Chemistry: Used as a starting material for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of odoratin involves its interaction with various molecular targets and pathways. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of microtubule dynamics, ultimately causing cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in cancer research .
Comparison with Similar Compounds
Odoratin is structurally similar to other sesquiterpene lactones, such as glaziovianin A. it is unique in its specific stereochemistry and biological activity . Similar compounds include:
Glaziovianin A: Known for its cytotoxic properties.
Iso-odoratin: A derivative of this compound with similar biological activities
Properties
IUPAC Name |
7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)11-8-23-15-7-13(19)16(22-2)6-10(15)17(11)20/h3-8,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNYZQQDQIQLSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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